molecular formula C10H11FN2 B13030940 (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile

(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile

Cat. No.: B13030940
M. Wt: 178.21 g/mol
InChI Key: LKDJMCPIRWLJDG-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile is an organic compound that belongs to the class of amino nitriles. These compounds are characterized by the presence of an amino group (-NH2) and a nitrile group (-C≡N) attached to a carbon chain. The compound’s structure includes a fluorine-substituted phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzaldehyde and a suitable amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: May serve as a precursor for the development of pharmaceutical compounds.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-phenylpropanenitrile: Lacks the fluorine and methyl substituents.

    (3S)-3-Amino-3-(4-fluorophenyl)propanenitrile: Lacks the methyl group.

    (3S)-3-Amino-3-(3-methylphenyl)propanenitrile: Lacks the fluorine atom.

Uniqueness

The presence of both fluorine and methyl substituents on the phenyl ring makes (3S)-3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile unique. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1

InChI Key

LKDJMCPIRWLJDG-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CC#N)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CC#N)N)F

Origin of Product

United States

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